S-Heptan-2-yl ethanethioate
Description
S-Heptan-2-yl ethanethioate (IUPAC name: S-(heptan-2-yl) ethanethioate) is a thioester characterized by a seven-carbon alkyl chain (heptan-2-yl group) bonded to a sulfur atom, which is further linked to an acetyl group. Thioesters like this compound are known for their distinct sulfurous aromas and reactivity, making them valuable in diverse industrial and research contexts .
Properties
IUPAC Name |
S-heptan-2-yl ethanethioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18OS/c1-4-5-6-7-8(2)11-9(3)10/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDRWRNLWASQTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)SC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70824351 | |
| Record name | S-Heptan-2-yl ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70824351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76790-71-1 | |
| Record name | S-Heptan-2-yl ethanethioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70824351 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Heptan-2-yl ethanethioate typically involves the reaction of heptan-2-ol with ethanethiol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired thioester. Common catalysts used in this reaction include acids such as sulfuric acid or Lewis acids like zinc chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The reactants are fed into a reactor where they undergo the esterification reaction, and the product is subsequently purified through distillation or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
S-Heptan-2-yl ethanethioate can undergo various chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thioester can yield the corresponding alcohol and thiol.
Substitution: The thioester group can be substituted by nucleophiles, leading to the formation of different compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the thioester under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted thioesters.
Scientific Research Applications
S-Heptan-2-yl ethanethioate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in biochemical pathways involving thioesters.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of S-Heptan-2-yl ethanethioate involves its interaction with various molecular targets. In biochemical pathways, thioesters are known to participate in acyl transfer reactions, where the acyl group is transferred to a nucleophile. This process is facilitated by enzymes that recognize the thioester group and catalyze the reaction .
Comparison with Similar Compounds
Key Observations :
- Structural Diversity : Substitutions at the sulfur atom (e.g., alkyl chains, heterocycles) dictate reactivity and biological activity. Branched chains (as in S-heptan-2-yl) may enhance volatility for flavor applications, while aromatic or heterocyclic groups (e.g., Compound 29e) improve pharmacological targeting .
- Reactivity : Potassium ethanethioate’s nucleophilic sulfur enables C–S bond formation in synthesis, though bulkier derivatives like this compound may exhibit steric hindrance, altering reaction pathways .
Flavor and Fragrance
S-Methyl ethanethioate and related sulfur compounds are critical to melon flavor profiles, correlating with sensory attributes like sweetness and freshness . This compound, with its longer alkyl chain, could similarly contribute to tropical or fruity aromas in food additives.
Pharmaceuticals
Ethanethioate derivatives with bioactive scaffolds (e.g., Compound 29e) demonstrate potent antimycobacterial activity, outperforming rifampin in some cases .
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